

Electron-withdrawing effects of the 1,1-difluoroethyl group

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Compound of Interest

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An In-depth Technical Guide to the Electron-Withdrawing Effects of the 1,1-Difluoroethyl Group

Abstract

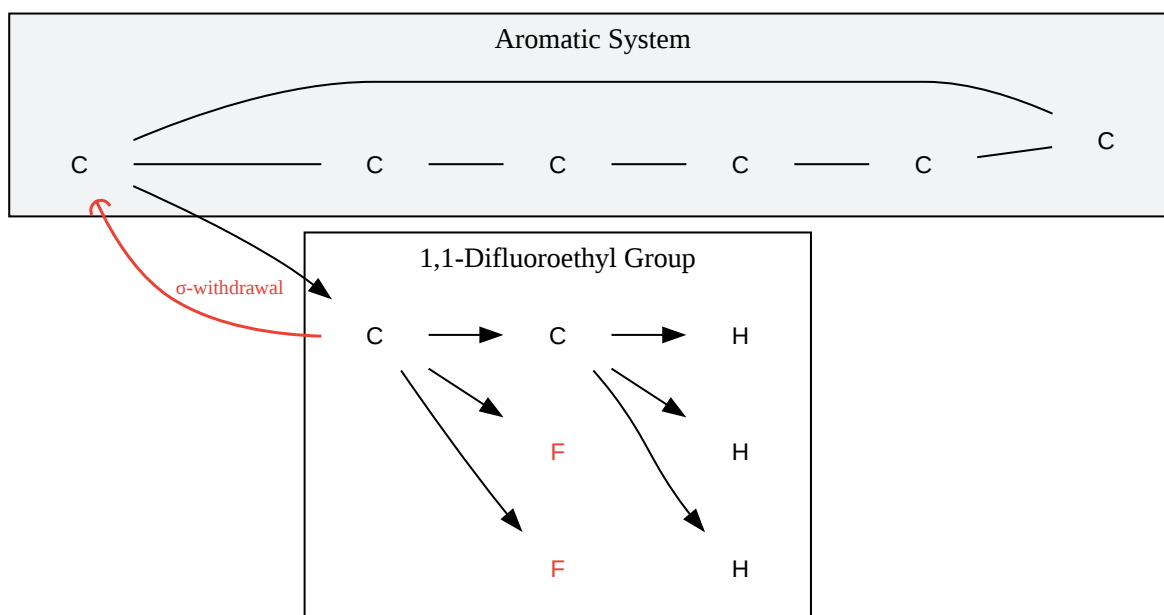
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the 1,1-difluoroethyl group ($-\text{CF}_2\text{CH}_3$) has emerged as a uniquely valuable substituent for modulating molecular properties. It functions as a powerful electron-withdrawing group, a metabolically robust bioisostere of the ubiquitous methoxy group, and a tool for fine-tuning lipophilicity. This guide provides a comprehensive technical overview of the fundamental electronic effects of the 1,1-difluoroethyl group, its impact on critical physicochemical parameters in drug design, prevalent synthetic methodologies for its installation, and illustrative case studies demonstrating its successful application in drug discovery programs.

The Fundamental Electronic Character of the 1,1-Difluoroethyl Group

The electronic influence of the 1,1-difluoroethyl group is dominated by the strong electronegativity of its two geminal fluorine atoms. This manifests primarily as a potent electron-withdrawing inductive effect, which profoundly influences the reactivity and properties of the parent molecule.

Inductive and Resonance Effects

The primary electronic contribution of the $-\text{CF}_2\text{CH}_3$ group is a strong electron-withdrawing inductive effect ($-\text{I}$). The two fluorine atoms pull electron density away from the rest of the molecule through the sigma bond network.^[1] This effect is comparable to, though subtly different from, other common fluoroalkyl groups like the trifluoromethyl ($-\text{CF}_3$) and difluoromethyl ($-\text{CHF}_2$) groups. While fluorine atoms possess lone pairs that could theoretically participate in positive resonance ($+\text{R}$) or $\text{p}-\pi$ interaction, this effect is generally considered negligible for fluoroalkyl groups when attached to an aromatic system, as the charge is not typically delocalized onto the substituent in the same way as with groups like methoxy ($-\text{OCH}_3$).^{[2][3]} The overall electronic character is therefore overwhelmingly electron-withdrawing.



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Caption: Inductive electron withdrawal by the 1,1-difluoroethyl group from an aromatic ring.

Quantitative Electronic Influence: Hammett Parameters

The Hammett equation provides a quantitative framework for evaluating the electronic impact of substituents on aromatic systems.^[4] The substituent constants, sigma meta (σ_m) and sigma para (σ_p), measure the electron-donating or -withdrawing ability from these positions. While specific Hammett constants for the $-\text{CF}_2\text{CH}_3$ group are not as widely tabulated as for $-\text{CF}_3$, its electron-withdrawing strength is understood to be significant, falling between that of a methyl and a trifluoromethyl group.

Table 1: Comparison of Hammett Constants (σ_p) for Selected Substituents

Substituent	Hammett Constant (σ_p)	Electronic Effect	Reference
$-\text{NO}_2$	0.78	Strongly Withdrawing	[5]
$-\text{CN}$	0.66	Strongly Withdrawing	[5]
$-\text{CF}_3$	0.54	Strongly Withdrawing	[5]
$-\text{CF}_2\text{CH}_3$	(Est. ~ 0.3 - 0.4)	Moderately-Strongly Withdrawing	-
$-\text{Cl}$	0.23	Withdrawing	[5]
$-\text{H}$	0.00	Neutral Reference	[4]
$-\text{CH}_3$	-0.17	Donating	[5]

| $-\text{OCH}_3$ | -0.27 | Donating (Resonance) |[5] |

Note: The value for $-\text{CF}_2\text{CH}_3$ is an estimation based on its known chemical properties relative to other fluorinated groups.

Modulation of Acidity and Basicity (pKa)

A direct and predictable consequence of the group's $-I$ effect is the modulation of the pKa of nearby ionizable functional groups. Attaching a 1,1-difluoroethyl group to a molecule will:

- Increase Acidity: It stabilizes the conjugate base of an acid (e.g., a carboxylate or phenoxide) by delocalizing the negative charge, thereby lowering the pKa and making the parent acid

stronger.[1]

- **Decrease Basicity:** It reduces the electron density on a basic nitrogen atom (e.g., in an aniline or pyridine), making the lone pair less available for protonation and lowering the pKa of the conjugate acid (i.e., making the parent base weaker). The pKa of β -difluoroethylamine, for instance, is 7.52, significantly lower than that of ethylamine (10.63).[6]

This modulation is a critical tool in drug design for optimizing compound ionization at physiological pH, which in turn affects solubility, cell permeability, and target engagement.

Impact on Physicochemical Properties in Drug Design

Beyond pure electronics, the 1,1-difluoroethyl group offers a unique combination of properties that make it highly attractive for lead optimization.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While perfluoroalkyl groups like $-\text{CF}_3$ are known to significantly increase lipophilicity, partially fluorinated groups offer a more nuanced effect.[7] The 1,1-difluoroethyl group is generally found to be less lipophilic than its trifluoromethyl ($-\text{CF}_3$) or trifluoromethylthio ($-\text{SCF}_3$) counterparts.[7][8] This "sweet spot" allows for the introduction of a metabolically stable, electron-withdrawing group without the often-detrimental increase in lipophilicity that can lead to poor solubility and off-target toxicity. For example, $\text{PhSCF}_2\text{CH}_3$ is more polar (less lipophilic) than both PhSCF_3 and the non-fluorinated $\text{PhSCH}_2\text{CH}_3$. [7]

Table 2: Comparative Lipophilicity of Phenyl Ethers and Thioethers

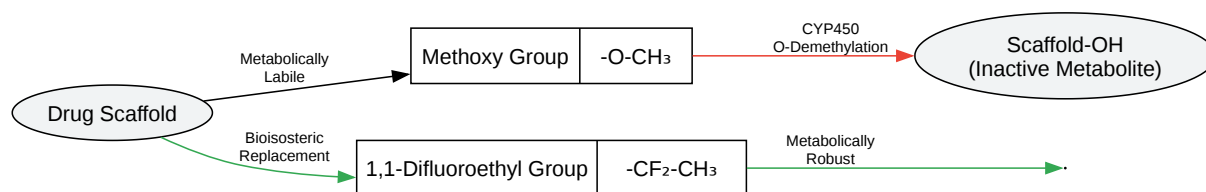
Compound	Calculated LogP	Key Observation	Reference
Ph-O-CH ₃	2.11	Baseline	[9]
Ph-O-CF ₂ CH ₃	2.53	Increased lipophilicity vs. methoxy	[8]
Ph-O-CF ₃	2.91	More lipophilic than -OCF ₂ CH ₃	[7]
Ph-S-CH ₂ CH ₃	3.10	Baseline	[7]
Ph-S-CF ₂ CH ₃	2.85	Less lipophilic than -SCF ₃	[7]

| Ph-S-CF₃ | 3.32 | Most lipophilic in series |[7] |

Metabolic Stability and Bioisosterism

One of the most powerful applications of the 1,1-difluoroethyl group is as a bioisostere of a methoxy group.[9][10][11] Aryl methyl ethers are highly susceptible to oxidative demethylation by cytochrome P450 (CYP) enzymes, often representing a metabolic liability. Replacing the ether oxygen with a CF₂ moiety (a "point mutation") creates a group that mimics the steric and electronic features of the methoxy group but is resistant to this metabolic pathway due to the strength of the C-F bond.[9][11][12]

This replacement has been shown to dramatically improve metabolic stability while preserving or enhancing biological potency.[9][11] While the terminal methyl group of the -CF₂CH₃ moiety can be a site for oxidation, this process is generally much slower than O-demethylation. Studies on aryl α,α-difluoroethyl thioethers (ArSCF₂CH₃) show that metabolism tends to occur at the sulfur atom (oxidation to sulfoxide and sulfone) rather than through defluorination or oxidation of the terminal methyl group.[7]



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Caption: Bioisosteric replacement of a labile methoxy group with a robust 1,1-difluoroethyl group.

Synthetic Methodologies for Installation

The growing importance of the 1,1-difluoroethyl group has spurred the development of several reliable methods for its incorporation into organic molecules.

Deoxofluorination of Ketones

A classical and widely used approach involves the deoxofluorination of an acetyl group (C(O)CH_3) to the corresponding 1,1-difluoroethyl moiety. This transformation is typically achieved using specialized fluorinating reagents.

- Key Reagents: Diethylaminosulfur trifluoride (DAST) or its safer, more thermally stable analogues like Deoxo-Fluor®.
- Mechanism: The reaction proceeds through the conversion of the ketone to a difluorosulfurane intermediate, followed by nucleophilic displacement to form the geminal difluoride.
- Application: This method is valuable when the corresponding acetyl-substituted precursor is readily available.^{[9][11]}

Cross-Coupling with 1,1-Difluoroethyl Halides

Modern cross-coupling strategies provide a more direct route for installing the group, particularly onto aromatic and heteroaromatic systems. A significant breakthrough is the use of

inexpensive and abundant 1,1-difluoroethyl chloride ($\text{CH}_3\text{CF}_2\text{Cl}$) as the coupling partner.

- **Catalyst System:** Nickel catalysis is particularly effective for this transformation.[\[10\]](#)[\[13\]](#)[\[14\]](#)
- **Coupling Partners:** The reaction typically involves arylboronic acids or aryl halides.[\[10\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)
- **Advantages:** This method offers high functional group tolerance and allows for late-stage introduction of the $-\text{CF}_2\text{CH}_3$ group, a highly desirable feature in medicinal chemistry programs.[\[10\]](#)

Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids[\[11\]](#)[\[14\]](#)

This protocol is representative of modern cross-coupling approaches for installing the 1,1-difluoroethyl group.

- **Reaction Setup:** To an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid (1.0 equiv), $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ (10 mol%), and a suitable ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%).
- **Reagent Addition:** Add a reducing agent, such as manganese or zinc powder (3.0 equiv), and a carbonate base like K_2CO_3 (2.0 equiv).
- **Solvent and Atmosphere:** Evacuate and backfill the vial with an inert atmosphere (e.g., argon). Add a suitable anhydrous solvent, such as N,N-dimethylformamide (DMF).
- **Substrate Addition:** Introduce 1,1-difluoroethyl chloride ($\text{CH}_3\text{CF}_2\text{Cl}$), which is a gas at room temperature, by bubbling it through the solution or using a sealed pressure vessel.
- **Reaction Conditions:** Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours, monitoring by TLC or LC-MS.
- **Workup and Purification:** Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired (1,1-difluoroethyl)arene.

Caption: Simplified workflow for Ni-catalyzed synthesis of (1,1-difluoroethyl)arenes.

Applications and Case Studies

The theoretical benefits of the 1,1-difluoroethyl group have been validated in numerous drug discovery efforts.

Table 3: Case Studies of 1,1-Difluoroethyl Group Incorporation

Compound / Target	Original Group	Rationale for Replacement	Observed Benefit	Reference
LSZ102 (Breast Cancer)	-OCH ₃ (in precursor)	Improve metabolic stability and retain potency as a selective estrogen receptor degrader (SERD).	LSZ102 is a clinical candidate for ER α -positive breast cancer.	[10]
DHODH Inhibitor	-OCH ₃	Enhance potency and metabolic profile for treating autoimmune diseases.	The -CF ₂ CH ₃ analogue showed a remarkable advantage in potency over the methoxy version.	[9][10]

| Heteroarylether Bioisosteres | -OR (Generic Alkoxy) | Develop a general strategy to replace metabolically labile alkoxy groups on heterocycles. | Direct synthesis method developed, improving metabolic stability in rat liver microsome assays. |[9][11] |

These examples underscore the power of the 1,1-difluoroethyl group to solve common problems in lead optimization, particularly metabolic instability associated with aryl ethers, while simultaneously maintaining or improving biological activity.

Conclusion

The 1,1-difluoroethyl group is a multifaceted tool for the modern medicinal chemist. Its strong inductive electron-withdrawing effect allows for the precise modulation of pKa and electronic properties. Critically, it serves as a metabolically robust bioisostere for the methoxy group, offering a proven strategy to mitigate oxidative metabolism. Its unique ability to confer these properties often without a significant lipophilicity penalty distinguishes it from more heavily fluorinated analogues. Coupled with the development of robust and scalable synthetic methods for its installation, the 1,1-difluoroethyl group is poised to see continued and expanding use in the design of next-generation therapeutics.

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